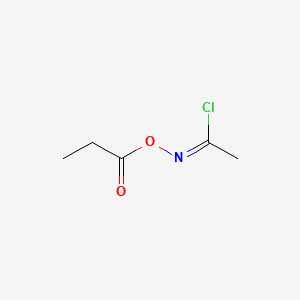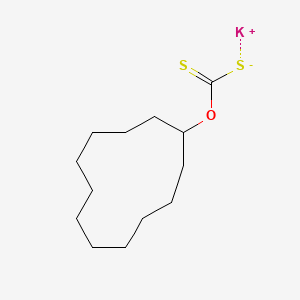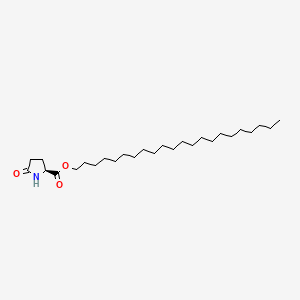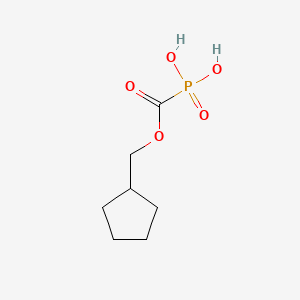
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide is a complex organophosphorus compound It is characterized by the presence of a phosphine oxide group, which is known for its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the esterification process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and less reactive.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
Comparison
Compared to similar compounds, phosphinecarboxylic acid, dihydroxy-, cyclopentylmethyl ester, oxide exhibits unique properties due to the presence of the cyclopentylmethyl ester group. This structural feature enhances its stability and reactivity, making it more suitable for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
72305-05-6 |
|---|---|
Molekularformel |
C7H13O5P |
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
cyclopentylmethoxycarbonylphosphonic acid |
InChI |
InChI=1S/C7H13O5P/c8-7(13(9,10)11)12-5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,10,11) |
InChI-Schlüssel |
PWHHWCVHXHRXMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC(=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



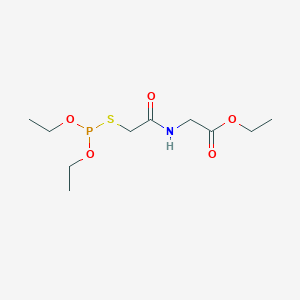
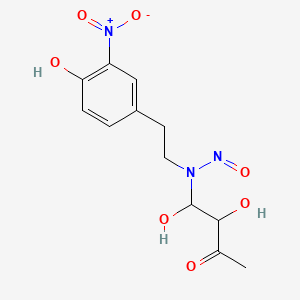


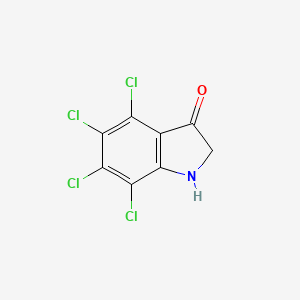
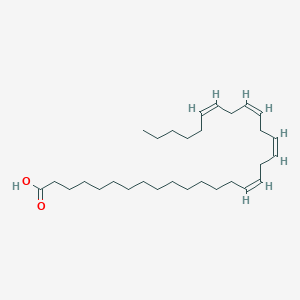
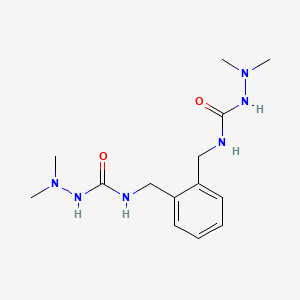
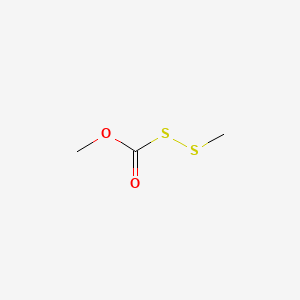
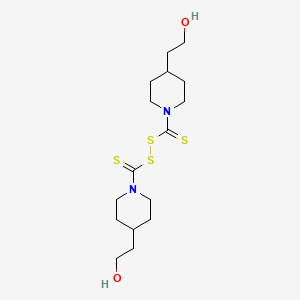
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
